3,5-Dichloro-2-(trifluoromethylthio)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-2-(trifluoromethylsulfanyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3NS/c7-3-1-4(8)5(12-2-3)13-6(9,10)11/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBASVBCZILPMGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001250167 | |
| Record name | 3,5-Dichloro-2-[(trifluoromethyl)thio]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001250167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204234-58-1 | |
| Record name | 3,5-Dichloro-2-[(trifluoromethyl)thio]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204234-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloro-2-[(trifluoromethyl)thio]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001250167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3,5-Dichloro-2-(trifluoromethylthio)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. The trifluoromethyl group and the dichlorinated structure contribute to its unique properties, making it a subject of various studies aimed at understanding its biological mechanisms.
The compound is characterized by the following chemical structure:
- Chemical Formula : CClFNS
- Molecular Weight : 239.09 g/mol
The presence of both chlorine and trifluoromethylthio groups enhances its lipophilicity and reactivity, which are crucial for its biological interactions.
Antimicrobial Properties
Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial activity. A study reviewed various pyridine compounds, highlighting their effectiveness against a range of pathogens, including bacteria and fungi. The compound's structure allows it to interact with microbial cell membranes, leading to increased permeability and cell death .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of pyridine derivatives often correlates with their structural components. The introduction of trifluoromethyl and dichloro groups has been shown to enhance potency against various biological targets. For example:
- Trifluoromethyl Group : Increases lipophilicity and alters electronic properties.
- Chlorine Substituents : Affect the binding affinity to target proteins.
A comparative analysis of different derivatives indicates that modifications in the position and type of substituents can lead to significant variations in biological activity .
Case Studies
Several case studies have explored the efficacy of pyridine derivatives in clinical settings. For example:
- Study on Neuroprotection : A derivative similar to this compound was tested for its ability to protect neurons from apoptosis induced by etoposide. Results indicated a significant increase in cell viability at specific concentrations .
- Fungicidal Activity : Research demonstrated that trifluoromethyl-substituted pyridines exhibited higher fungicidal activity compared to their chlorine counterparts, suggesting a promising avenue for agricultural applications .
Scientific Research Applications
Applications in Agrochemicals
The primary application of 3,5-Dichloro-2-(trifluoromethylthio)pyridine lies in its use as an intermediate in the production of herbicides and fungicides:
- Herbicides : It is utilized in synthesizing potent herbicides that target specific plant species while minimizing damage to crops. For instance, derivatives containing this compound have shown enhanced efficacy against resistant weed species.
- Fungicides : As a building block for fungicides like fluazinam, it has demonstrated significant antifungal activity by disrupting cellular respiration processes in fungi. Fluazinam, developed by ISK, has been noted for its effectiveness compared to traditional fungicides due to its unique mechanism of action attributed to the trifluoromethyl group .
Applications in Pharmaceuticals
In the pharmaceutical industry, derivatives of this compound are explored for their potential therapeutic effects:
- Antimicrobial Agents : Some derivatives exhibit antimicrobial properties that make them suitable candidates for developing new antibiotics or antifungal medications.
- Clinical Trials : Several compounds containing the trifluoromethylpyridine moiety are currently undergoing clinical trials for various indications, including anti-inflammatory and anticancer activities .
Case Studies
- Fluazinam Development :
- Agrochemical Efficacy Trials :
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The trifluoromethylthio (-SCF₃) group in the target compound is bulkier and more electronegative than aryl substituents (e.g., 4-fluorophenyl in 3e ), which may influence solubility and reactivity.
- Melting Points : Aryl-substituted derivatives (3e , 3i , 3j ) exhibit higher melting points (42–121°C) compared to aliphatic substituents, likely due to enhanced π-π stacking interactions .
- Spectral Trends : Pyridine protons in all derivatives resonate downfield (δ 8.49–8.65) due to electron-withdrawing effects of chlorine and substituents .
Key Observations :
- The trifluoromethylthio group may enhance bioactivity in pest control, similar to benzimidazole herbicides (CAS 3615-21-2 ), which target plant enzymes .
- Halogenated pyridines and benzimidazoles are often persistent in the environment due to low biodegradability, as seen with chlorothalonil and related biocides .
Key Observations :
- Benzimidazole herbicides show clearer evidence of liver toxicity, emphasizing the need for protective measures during handling .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-Dichloro-2-(trifluoromethylthio)pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via chlorination and fluorination of pyridine precursors. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (a structurally related derivative) is produced by chlorinating 3-picoline followed by fluorination using trichloromethylpyridine intermediates . Key factors include temperature control (e.g., 80–120°C for chlorination) and catalyst selection (e.g., Lewis acids for fluorination). Purification via recrystallization or column chromatography is critical to achieve >95% purity.
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/19F NMR : Resolves chlorine/fluorine substitution patterns and confirms regiochemistry .
- FT-IR : Identifies functional groups like C-F (1100–1200 cm⁻¹) and C-S (600–700 cm⁻¹) stretches .
- HPLC : Monitors purity using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation pathways for structural confirmation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use N95 masks, nitrile gloves, and chemical-resistant goggles to prevent inhalation or dermal contact .
- Ventilation : Conduct reactions in fume hoods due to volatile byproducts (e.g., HCl gas) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity observed during nucleophilic substitution reactions on this compound?
- Methodological Answer : Conflicting regioselectivity (e.g., C-2 vs. C-4 substitution) may arise from competing kinetic vs. thermodynamic pathways. To address this:
- Kinetic Studies : Monitor reaction progress using in-situ NMR or GC-MS to identify intermediates .
- Computational Modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to compare activation energies for substitution pathways .
- Steric Maps : Analyze steric bulk using X-ray crystallography to predict reactive sites .
Q. What computational methods can predict the compound’s reactivity for designing novel derivatives?
- Methodological Answer :
- Docking Simulations : Model interactions with biological targets (e.g., herbicide-binding enzymes) using AutoDock Vina .
- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .
- Solvent Effects : Use COSMO-RS to optimize solvent selection for reactions requiring polar aprotic media (e.g., DMF, DMSO) .
Q. How can researchers analyze hepatotoxic effects observed in biological studies involving this compound?
- Methodological Answer :
- In Vitro Assays : Use HepG2 cells to measure cytotoxicity (IC50) via MTT assays and monitor liver enzyme markers (ALT/AST) .
- Metabolite Profiling : Identify toxic metabolites (e.g., glutathione adducts) using LC-MS/MS .
- Animal Models : Employ DEN/TCPOBOP-induced hepatocarcinogenesis models in mice to assess chronic toxicity .
Data Contradiction Analysis
Q. How should conflicting spectroscopic data (e.g., NMR shifts vs. X-ray structures) be reconciled?
- Methodological Answer :
- 2D NMR : Perform NOESY or HSQC experiments to resolve ambiguities in proton assignments .
- X-ray Crystallography : Compare experimental crystal structures with DFT-optimized geometries to validate bond lengths/angles .
- Dynamic Effects : Consider temperature-dependent NMR to account for conformational flexibility .
Q. What strategies address discrepancies in agrochemical efficacy data across different studies?
- Methodological Answer :
- Standardized Bioassays : Replicate experiments under controlled conditions (e.g., pH, light exposure) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and normalize data across studies .
- Mode of Action Studies : Employ isotopic labeling (e.g., 14C-tracers) to track uptake/metabolism in plants .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
